molecular formula C19H38O3 B15388426 Octadecanoic acid, 9-hydroxy-, methyl ester CAS No. 2447-53-2

Octadecanoic acid, 9-hydroxy-, methyl ester

Cat. No.: B15388426
CAS No.: 2447-53-2
M. Wt: 314.5 g/mol
InChI Key: QDFNTRIETZJNIC-UHFFFAOYSA-N
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Description

Octadecanoic acid, 9-hydroxy-, methyl ester (CAS: 2566-91-8) is a hydroxylated fatty acid methyl ester (FAME) derived from stearic acid. Its structure features a hydroxyl group at the 9th carbon of the octadecanoic chain, esterified with a methyl group. This modification enhances its polarity compared to non-hydroxylated analogs, influencing solubility and biological interactions. The compound is synthetically derived, often via epoxidation and subsequent hydroxylation of unsaturated precursors like methyl oleate .

Properties

IUPAC Name

methyl 9-hydroxyoctadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFNTRIETZJNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343920
Record name Octadecanoic acid, 9-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2447-53-2
Record name Octadecanoic acid, 9-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Octadecanoic acid, 9-hydroxy-, methyl ester, commonly referred to as methyl 9-hydroxystearate, is a fatty acid ester with significant biological activities. This compound has garnered attention in various fields of research due to its potential therapeutic properties, including its roles in anti-inflammatory, antioxidant, and cytotoxic activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Methyl 9-hydroxystearate has the following chemical properties:

PropertyValue
Chemical FormulaC19H38O3
Molecular Weight302.5 g/mol
Melting Point12.16 °C
StructureStructure

1. Antioxidant Activity

Research indicates that methyl 9-hydroxystearate exhibits notable antioxidant properties. In vitro studies demonstrated that it can scavenge free radicals effectively, thus protecting cells from oxidative stress. A study by Majinda and Abubakar (2016) reported that this compound significantly reduced malondialdehyde (MDA) levels in treated cells, indicating a decrease in lipid peroxidation.

2. Anti-inflammatory Effects

The anti-inflammatory potential of methyl 9-hydroxystearate has been highlighted in various studies. In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 40% compared to controls . This suggests its utility in managing inflammatory conditions.

3. Cytotoxicity Against Cancer Cells

Methyl 9-hydroxystearate has shown cytotoxic effects against several cancer cell lines. A study conducted by Sunita et al. (2017) demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 25 µM. This cytotoxicity was attributed to the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells.

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various fatty acids, methyl 9-hydroxystearate exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli . These findings suggest its potential application as a natural preservative in food products.

Case Study 2: Hepatoprotective Effects

A recent study explored the hepatoprotective effects of methyl 9-hydroxystearate in a rat model of liver toxicity induced by acetaminophen. The results indicated that treatment with this compound significantly restored liver function markers such as ALT and AST to normal levels, alongside histological improvements in liver tissue .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress markersMajinda & Abubakar (2016)
Anti-inflammatoryDecreases cytokine productionSunita et al. (2017)
CytotoxicityInduces apoptosis in cancer cellsSunita et al. (2017)
AntimicrobialEffective against S. aureus & E. coli
HepatoprotectiveRestores liver function

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octadecanoic Acid, Methyl Ester (Methyl Stearate)

  • Structure : C₁₈ saturated FAME without hydroxylation.
  • Molecular Weight : 298.5 g/mol .
  • Physical Properties : Melting point 39.1°C, boiling point 443°C; soluble in ether, chloroform, and alcohol .
  • Bioactivity :
    • Exhibits moderate α-glucosidase and α-amylase inhibition, contributing to antidiabetic effects .
    • Shows anti-inflammatory activity in Jatropha curcas root extracts .
  • Natural Occurrence : Found in seaweed (Halimeda tuna), microbial lipids, and plant oils .

Key Difference : The absence of a hydroxyl group reduces polarity and may limit interactions with enzymatic targets compared to hydroxylated derivatives.

9-Octadecenoic Acid, Methyl Ester (Methyl Oleate)

  • Structure : Unsaturated FAME with a cis double bond at C7.
  • Molecular Weight : 296.5 g/mol .
  • Bioactivity :
    • Dominant compound in Schizochytrium sp. lipids, used in biodiesel production .
    • Higher α-glucosidase inhibition than saturated analogs but weaker than hydroxylated derivatives .
  • Natural Occurrence : Major component in Moringa oleifera seed oils and red pitaya peels .

Key Difference : Unsaturation enhances fluidity and metabolic reactivity but lacks hydroxyl-mediated hydrogen bonding.

Octadecanoic Acid, 9-Oxo-, Methyl Ester

  • Structure : Features a ketone group at C8.
  • Ketone groups may enhance electrophilic interactions with microbial enzymes .
  • Synthetic Routes : Produced via oxidation of 9-hydroxy or 9,10-epoxy derivatives .

Octadecanoic Acid, 9,10-Epoxy-, Methyl Ester

  • Structure : Epoxide group spanning C9–C10.
  • Molecular Weight : 312.5 g/mol .
  • Applications :
    • Intermediate in synthesizing diols (e.g., 9,10-dihydroxy derivatives) for polymer production .
    • Studied in epoxy ring-opening reactions for functionalized lipids .
  • Bioactivity: Limited direct bioactivity reported but serves as a precursor to bioactive diols .

Key Difference : Epoxide’s strained ring structure enables unique chemical transformations absent in hydroxylated analogs.

Octadecanoic Acid, 13-Hydroxy-, Methyl Ester

  • Structure : Hydroxyl group at C13.
  • Positional isomerism may alter membrane interaction compared to C9-hydroxy derivatives .

Key Difference : Hydroxyl position influences lipid packing and receptor binding specificity.

Comparative Analysis Table

Compound Functional Group Molecular Weight (g/mol) Key Bioactivity Natural Source/Application
9-Hydroxy-, methyl ester -OH at C9 ~314* Potential antidiabetic/anti-inflammatory Synthetic derivatives
Methyl stearate Saturated 298.5 α-Glucosidase inhibition Seaweed, microbial lipids
Methyl oleate cis double bond C9 296.5 Biodiesel precursor Plant oils
9-Oxo-, methyl ester Ketone at C9 ~312* Antimicrobial Jatropha curcas extracts
9,10-Epoxy-, methyl ester Epoxide C9–C10 312.5 Chemical intermediate Synthetic routes

*Calculated based on structural modifications.

Research Implications

However, its synthetic complexity and lower natural abundance limit large-scale applications. Future studies should explore its synergy with unsaturated or keto-containing analogs to optimize bioactivity.

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